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Compound of Interest

Compound Name:
4-(4-Aminophenyl)morpholin-3-

one

Cat. No.: B139978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Rivaroxaban, a direct

factor Xa inhibitor, starting from 4-(4-aminophenyl)morpholin-3-one. The described

methodology is based on established synthetic routes and offers high yield and purity.

Introduction
Rivaroxaban is an orally administered anticoagulant widely used for the prevention and

treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the direct and

competitive inhibition of both free and clot-bound Factor Xa (FXa), a critical enzyme in the

coagulation cascade.[1][2][3][4] By inhibiting FXa, Rivaroxaban effectively blocks the

conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1][2] The

synthesis of Rivaroxaban is a multi-step process, and one common route utilizes 4-(4-
aminophenyl)morpholin-3-one as a key starting material.[5][6][7][8] This document outlines a

detailed protocol for this synthesis, including the preparation of a key carbamate intermediate

and its subsequent conversion to Rivaroxaban, as well as purification methods to achieve high-

purity final product suitable for pharmaceutical research and development.

Quantitative Data Summary
The following table summarizes the typical yields and purity obtained at different stages of the

Rivaroxaban synthesis, starting from 4-(4-aminophenyl)morpholin-3-one.
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Step Product
Typical Yield
(%)

Purity (%) (by
HPLC)

Reference

1. Carbamate

Formation

Ethyl 4-(3-

oxomorpholino)p

henylcarbamate

96 - [9]

2. Final Acylation

Step

Crude

Rivaroxaban
92 95 - 98 [10]

3. Purification of

Rivaroxaban

(Acid treatment

and anti-solvent)

Pure

Rivaroxaban
- > 99.8 [11]

4. Purification of

Rivaroxaban

(Recrystallization

from ethylene

glycol methyl

ether)

Pure

Rivaroxaban
86.5 99.74 [12]

Experimental Protocols
Part 1: Synthesis of Ethyl 4-(3-
oxomorpholino)phenylcarbamate
This protocol describes the formation of the carbamate intermediate from 4-(4-
aminophenyl)morpholin-3-one.

Materials:

4-(4-Aminophenyl)morpholin-3-one (9.1 g, 47.4 mmol)

Toluene (70 ml)

Potassium carbonate (K₂CO₃) (7.9 g, 56.9 mmol)

Water (15 ml)
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Ethyl chloroformate (6.2 g, 56.9 mmol)

Procedure:

Dissolve 9.1 g of 4-(4-aminophenyl)-3-morpholinone in 50 ml of toluene in a reaction vessel.

Add 7.9 g of K₂CO₃ and 15 ml of water to the solution.

Cool the mixture to 0°C using an ice bath.

Slowly add a solution of 6.2 g of ethyl chloroformate in 20 ml of toluene dropwise to the

reaction mixture while maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to gradually warm to room

temperature.

Continue stirring the reaction for 3 hours at room temperature. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Once the reaction is complete, filter the mixture to collect the solid product.

Wash the filter cake with water.

Dry the collected white solid under vacuum at 40°C to obtain ethyl 4-(3-

oxomorpholino)phenylcarbamate. The expected yield is approximately 12.0 g (96%).[9]

Part 2: Synthesis of Rivaroxaban
This part of the protocol outlines the subsequent steps to convert the carbamate intermediate

into Rivaroxaban. A general outline is provided as the direct conversion from this specific

carbamate is part of a multi-step pathway. A more direct final acylation step from a common

precursor is detailed below.

General Procedure for subsequent steps (conceptual): The synthesized carbamate would

typically undergo further reactions to introduce the oxazolidinone ring and the 5-

chlorothiophene-2-carboxamide side chain. This often involves reaction with (R)-glycidyl

butyrate or a similar epoxide, followed by cyclization and finally acylation.
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Detailed Protocol for Final Acylation Step (from a suitable precursor):

This protocol describes the final acylation to yield Rivaroxaban from the amine precursor, 4-(4-

((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate.

Materials:

4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate

(2.0 kg)

Methyl ethyl ketone (MEK) (11.0 L)

Water (15.0 L)

Potassium bicarbonate (KHCO₃) (1.55 kg)

5-chlorothiophene-2-carboxylic acid chloride (13.9 L of 2.14 M solution in toluene)

Ethanol

Procedure:

Dissolve 2.0 kg of the methanesulfonate salt in a mixture of 5.0 L of MEK and 10.0 L of

water.

Add a solution of 1.55 kg of KHCO₃ in 5.0 L of water to the mixture.

Cool the mixture to 15°C.

Add a solution of the 5-chlorothiophene-2-carboxylic acid chloride in 6.0 L of MEK.

Stir the reaction mixture at 20°C for 15 minutes.

Heat the mixture to 50°C for 30 minutes.

Filter the mixture and cool the clear filtrate to 5°C and stir for 2 hours.

Collect the precipitated product by filtration.
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Wash the product with hot water (2 x 2.5 L at 60°C) and then with ethanol (2 x 3.0 L).

Dry the product under vacuum to obtain Rivaroxaban as a nearly white powder. The

expected yield is approximately 2.16 kg (96%).[13]

Part 3: Purification of Rivaroxaban
High purity is essential for pharmaceutical applications. The following protocols describe

methods to purify crude Rivaroxaban.

Protocol 3a: Purification by Acid Treatment and Anti-Solvent Precipitation

Materials:

Crude Rivaroxaban (purity 95-98%)

Methylene dichloride (or other suitable polar/non-polar solvent)

Suitable acid (inorganic or organic)

Suitable anti-solvent

Procedure:

Dissolve the crude Rivaroxaban in a suitable solvent such as methylene dichloride.

Add a suitable acid to the solution until a clear solution is obtained.

Isolate the pure Rivaroxaban by adding a suitable anti-solvent to the clear solution, which will

cause the product to precipitate.

Optionally, wash the isolated pure Rivaroxaban with a solvent.

Dry the purified product at 60 ±5°C under vacuum to obtain Rivaroxaban with a purity of

>99.8%.[11]

Protocol 3b: Recrystallization from Ethylene Glycol Methyl Ether

Materials:
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Crude Rivaroxaban (4 g)

Ethylene glycol methyl ether (60 ml)

Activated carbon (0.4 g)

Procedure:

Suspend 4 g of crude Rivaroxaban in 60 ml of ethylene glycol methyl ether and heat to

125°C to dissolve.

Add 0.4 g of activated carbon and stir the solution at this temperature for 10 minutes.

Filter the solution while hot.

Cool the mother liquor to room temperature to allow for crystallization.

Collect the precipitated product by suction filtration.

Wash the product with ethylene glycol methyl ether.

Dry the product to obtain a white solid. The expected yield is approximately 3.46 g (86.5%)

with a purity of 99.74%.[12]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis of Rivaroxaban.
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Rivaroxaban Mechanism of Action

Coagulation Cascade Inhibition
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Caption: Rivaroxaban inhibits Factor Xa in the coagulation cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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